molecular formula C19H14N4O6 B6081310 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B6081310
M. Wt: 394.3 g/mol
InChI Key: HFGLZFLZGWAURH-RGVLZGJSSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hydrazide functional group, a naphthalene ring, and a dinitrophenyl moiety, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6/c24-18(9-13-6-3-5-12-4-1-2-7-16(12)13)21-20-11-14-8-15(22(26)27)10-17(19(14)25)23(28)29/h1-8,10-11,25H,9H2,(H,21,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLZFLZGWAURH-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetic acid hydrazide and 2-hydroxy-3,5-dinitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it useful in studying enzyme inhibition or protein-ligand interactions.

    Medicine: Its potential bioactivity could be explored for developing new therapeutic agents or drug candidates.

    Industry: The compound may find applications in materials science, such as in the development of new polymers or dyes.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the hydrazide and dinitrophenyl groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of both the dinitrophenyl and naphthalene moieties, which confer distinct chemical and physical properties

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